molecular formula C19H19N3O3S2 B2584087 N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-28-2

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2584087
CAS No.: 864917-28-2
M. Wt: 401.5
InChI Key: MWKAXEYRHPKUQR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting p-tolyl hydrazine with carbon disulfide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

    Attachment of the Thioacetamide Group: The thiadiazole intermediate is then reacted with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: is compared with other thiadiazole derivatives and phenylacetamides.

    Similar Compounds: N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)propionamide.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical properties and biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structural components include:

  • 2,4-Dimethoxyphenyl group : This aromatic ring may enhance lipophilicity and biological activity.
  • Thiadiazole ring : Known for its pharmacological effects.
  • Acetamide linkage : Often associated with improved solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungal strains : Aspergillus niger, Candida albicans .

The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 32.6 μg/mL against certain pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable. In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Thiadiazole DerivativeMCF-7 (Breast Cancer)0.28Cell cycle arrest at G2/M phase
Thiadiazole DerivativeHL-60 (Leukemia)9.6Down-regulation of MMP2 and VEGFA expression

These findings suggest that the compound may exert its effects through multiple mechanisms, including inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Activity

Several studies have assessed the anti-inflammatory properties of thiadiazole derivatives. For instance, compounds with similar structures demonstrated significant inhibition of edema in animal models:

Compound TypeDose (1/10 DL50)Edema Inhibition (%)
Indometacine-60.30
Thiadiazole DerivativesHigher doses45.33 - 61.20

This activity is attributed to the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Study on Antimicrobial Efficacy

A specific study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against Salmonella typhi and E. coli. The compounds exhibited zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

Clinical Relevance in Oncology

In a clinical trial context, one derivative was tested for its effects on patients with advanced solid tumors. The results indicated promising growth inhibition in tumor cells, supporting further investigation into its therapeutic potential .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-15-9-8-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAXEYRHPKUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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